



Application Notes and Protocols for Lipid Extraction of 1-Deoxysphingosine from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Deoxysphingosine (m18:1(14Z))

Cat. No.: B2390603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group, a key structural feature of canonical sphingolipids. This structural difference renders them unable to be metabolized into complex sphingolipids and resistant to canonical degradation pathways. Elevated levels of deoxySLs, including 1-deoxysphingosine, have been implicated in various pathological conditions, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Accurate quantification of 1-deoxysphingosine in tissues is crucial for understanding its physiological roles and its involvement in disease pathogenesis. This document provides detailed application notes and protocols for the effective extraction of 1-deoxysphingosine from various tissues, enabling reliable downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is critical for the accurate quantification of 1-deoxysphingosine. The most common methods are based on the principle of liquid-liquid extraction to separate lipids from other cellular components. Key considerations for selecting a method include extraction efficiency, reproducibility, sample matrix, and compatibility with downstream analytical platforms. The three most widely used methods for sphingolipid extraction are the Folch, Bligh-Dyer, and single-phase extraction methods.



- Folch Method: This method utilizes a chloroform:methanol (2:1, v/v) mixture to create a monophasic system that effectively solubilizes lipids from the tissue homogenate. The subsequent addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.[1]
- Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a
 chloroform:methanol:water (1:2:0.8, v/v/v) ratio to form an initial monophasic system with the
 sample.[2] Further addition of chloroform and water leads to a biphasic separation. While
 generally faster, it may be less efficient for tissues with high lipid content compared to the
 Folch method.[3][4]
- Single-Phase Extraction (Butanol/Methanol): This method employs a mixture of butanol and methanol to create a single-phase system for lipid extraction. It is often considered a simpler and safer alternative to chloroform-based methods and can be particularly effective for polar lipids.[5]

Data Presentation: Comparison of Extraction Method Efficiencies

The following table summarizes the reported extraction efficiencies of different methods for sphingoid bases, which are structurally similar to 1-deoxysphingosine. While direct comparative data for 1-deoxysphingosine across all methods and tissues is limited, these values provide a strong indication of the expected performance.



Lipid Extraction Method	Analyte	Sample Matrix	Reported Recovery/Effic iency	Reference
Folch Method	Sphinganine	Plasma	~45% (relative to monophasic)	[6][7]
Bligh-Dyer Method	Sphinganine	Plasma	~74% (relative to monophasic)	[6][7]
Single-Phase (Methanol)	Sphinganine	Plasma	High (used as reference)	[6][8]
BUME Method	General Sphingolipids	Liver Tissue	Similar or better than Folch	[9]
MTBE Method	General Sphingolipids	Mouse Tissues	Lower recovery for sphingosines	[10]

Note: The BUME (butanol/methanol) method is a type of single-phase extraction. The MTBE (methyl-tert-butyl ether) method is another alternative to chloroform-based extractions.

Experimental Protocols Tissue Homogenization (General Protocol)

Materials:

- Tissue sample (e.g., brain, liver, kidney), snap-frozen in liquid nitrogen and stored at -80°C
- · Phosphate-buffered saline (PBS), ice-cold
- Homogenizer (e.g., Potter-Elvehjem, bead beater, or sonicator)
- Glass centrifuge tubes with Teflon-lined caps

Procedure:

• Weigh the frozen tissue (~50-100 mg) on a pre-chilled analytical balance.



- Transfer the tissue to a pre-chilled glass homogenizer tube.
- Add ice-cold PBS to the tube (e.g., 1 mL per 100 mg of tissue).
- Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, mechanical disruption with a bead beater may be necessary.
- Proceed immediately to the chosen lipid extraction protocol.

Protocol 1: Modified Folch Lipid Extraction

This protocol is a widely used and robust method for total lipid extraction.

Materials:

- Tissue homogenate
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (or 0.74% KCl)
- Nitrogen gas evaporator
- · Vortex mixer
- Centrifuge

Procedure:

- To the tissue homogenate (e.g., 1 mL), add 20 volumes of chloroform:methanol (2:1, v/v)
 (e.g., 20 mL for 1 g of tissue).[1]
- Vortex the mixture vigorously for 1-2 minutes.
- Agitate the mixture on an orbital shaker at room temperature for 15-20 minutes.
- Centrifuge the mixture at 2000 x g for 10 minutes to pellet the tissue debris.



- Carefully transfer the supernatant (the monophasic extract) to a new glass tube.
- Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[1]
- Vortex the mixture for 30 seconds to induce phase separation.
- Centrifuge at 2000 x g for 10 minutes to achieve complete phase separation.
- Carefully aspirate and discard the upper aqueous phase.
- Collect the lower organic phase (chloroform layer) containing the lipids.
- Dry the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a faster alternative to the Folch method, particularly suitable for samples with lower lipid content.

Materials:

- Tissue homogenate
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:



- To 1 volume of tissue homogenate (e.g., 1 mL), add 3.75 volumes of chloroform:methanol (1:2, v/v) (e.g., 3.75 mL).[2][11]
- Vortex the mixture for 1 minute to form a single phase.
- Add 1.25 volumes of chloroform (e.g., 1.25 mL).
- Vortex for 30 seconds.
- Add 1.25 volumes of deionized water (e.g., 1.25 mL).[11]
- Vortex for 30 seconds to induce phase separation.
- Centrifuge at 2000 x g for 10 minutes.
- Carefully collect the lower organic phase.
- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Single-Phase Butanol/Methanol Extraction

This protocol offers a simpler, chloroform-free alternative.

Materials:

- Tissue homogenate
- 1-Butanol (HPLC grade)
- Methanol (HPLC grade)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

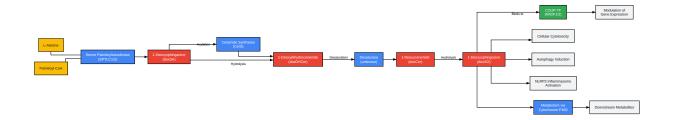


Procedure:

- To the tissue homogenate, add a 1-butanol:methanol (1:1, v/v) solution. A sample-to-solvent ratio of 1:10 is a good starting point.
- Vortex the mixture vigorously for 1-2 minutes.
- Incubate the mixture at room temperature for 1 hour with occasional vortexing to ensure complete extraction.
- Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins and other debris.[12]
- Carefully transfer the supernatant containing the extracted lipids to a new tube.
- Dry the supernatant under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations Signaling Pathway of 1-Deoxysphingosine



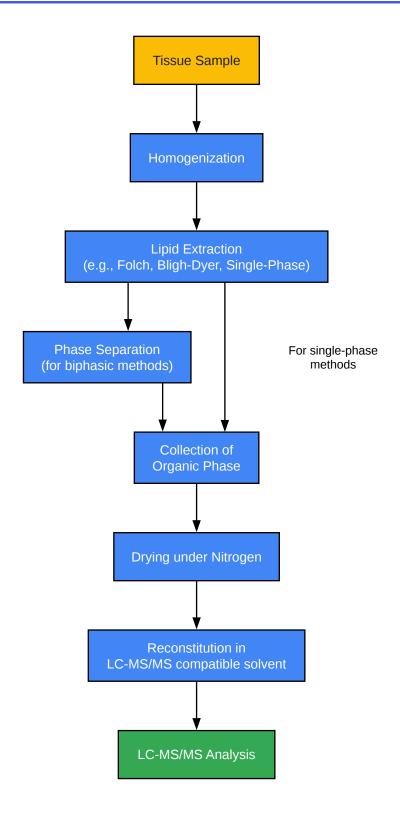


Click to download full resolution via product page

Caption: Biosynthesis and signaling pathways of 1-deoxysphingosine.

Experimental Workflow for Lipid Extraction





Click to download full resolution via product page

Caption: General experimental workflow for lipid extraction from tissues.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. vliz.be [vliz.be]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Lipid Extraction of 1-Deoxysphingosine from Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-deoxysphingosine-from-tissues]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com